4-nitro-N-(2-nitrophenyl)benzenesulfonamide
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Overview
Description
4-nitro-N-(2-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9N3O6S. This compound is characterized by the presence of nitro groups and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(2-nitrophenyl)benzenesulfonamide typically involves the nitration of N-phenylbenzenesulfonamide. A common method includes the use of nitrating agents such as copper(II) nitrate trihydrate (Cu(NO3)2·3H2O), iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O), and ammonium nitrate (NH4NO3) under controlled conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(2-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
4-nitro-N-(2-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-N-(2-nitrophenyl)benzenesulfonamide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with the synthesis of folic acid in bacteria, which is crucial for their growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-chlorophenyl)-2-nitrobenzenesulfonamide
- N-(4-nitrophenyl)benzenesulfonamide
- 4-methyl-N-(2-nitrophenyl)benzenesulfonamide
Uniqueness
4-nitro-N-(2-nitrophenyl)benzenesulfonamide is unique due to the presence of two nitro groups and a sulfonamide group, which confer distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of these functional groups allows for unique interactions with biological targets and chemical reagents.
Properties
Molecular Formula |
C12H9N3O6S |
---|---|
Molecular Weight |
323.28 g/mol |
IUPAC Name |
4-nitro-N-(2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9N3O6S/c16-14(17)9-5-7-10(8-6-9)22(20,21)13-11-3-1-2-4-12(11)15(18)19/h1-8,13H |
InChI Key |
SXATXEHIANFQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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